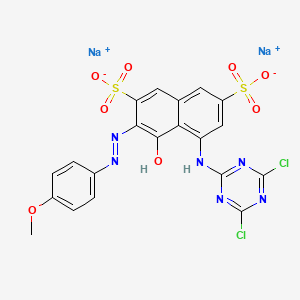

Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C20H12Cl2N6Na2O8S2 and its molecular weight is 645.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound primarily recognized for its vibrant color properties and applications in various fields, particularly in the textile industry as a reactive dye. Its chemical structure comprises multiple functional groups that contribute to its biological activity, making it a subject of interest in both environmental and biomedical research.

| Property | Value |

|---|---|

| Molecular Formula | C19H10Cl2N6Na2O7S2 |

| Molecular Weight | 615.35 g/mol |

| CAS Number | 17804-49-8 |

| Density | 1.88 g/cm³ |

| Melting Point | >300 °C |

| Health Hazard Symbol | GHS08 (Health hazard) |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions including diazotization and coupling with naphthalene derivatives. The industrial production requires precise control over reaction conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Studies have shown that azo compounds can act as antioxidants by scavenging free radicals.

- Anti-inflammatory Properties : Molecular docking studies suggest potential anti-inflammatory effects through inhibition of specific enzymes involved in inflammatory pathways .

- Cellular Uptake : The compound's structure allows for effective cellular uptake, which is crucial for its application in drug delivery systems.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study focused on chlorinated phenyldiazenyl-naphthalene derivatives demonstrated significant anti-inflammatory activity through computational methods such as DFT (Density Functional Theory) and molecular dynamics simulations . This indicates that similar mechanisms may be applicable to this compound.

- Ecotoxicity Assessments : The environmental impact of azo dyes has been extensively studied. Azo compounds are known for their potential ecotoxicity due to their persistence in the environment and toxicity to aquatic organisms . The screening assessments highlight the importance of evaluating these compounds' degradation products and their effects on ecosystems.

- Staining Techniques in Microscopy : This compound has been utilized in biological staining methods due to its ability to bind selectively to certain cellular components, enhancing visualization under microscopy.

Toxicological Data

Acute toxicity data indicates that this compound poses health hazards under certain conditions. The GHS classification suggests it can cause serious health effects if not handled properly. Precautions should be taken during handling and application to mitigate risks associated with exposure.

Properties

CAS No. |

74432-27-2 |

|---|---|

Molecular Formula |

C20H12Cl2N6Na2O8S2 |

Molecular Weight |

645.4 g/mol |

IUPAC Name |

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14Cl2N6O8S2.2Na/c1-36-11-4-2-10(3-5-11)27-28-16-14(38(33,34)35)7-9-6-12(37(30,31)32)8-13(15(9)17(16)29)23-20-25-18(21)24-19(22)26-20;;/h2-8,29H,1H3,(H,30,31,32)(H,33,34,35)(H,23,24,25,26);;/q;2*+1/p-2 |

InChI Key |

PWASJKRQGCLICA-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.